2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction conditions and the use of efficient catalysts are essential to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4’-Dichlorobiphenyl
- 2,3-Dichlorophenylpyridine
- 3-(Difluoromethoxy)-6-(trifluoromethyl)pyridine
Uniqueness
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H6Cl2F5NO |
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Molecular Weight |
358.09 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H6Cl2F5NO/c14-7-3-1-2-6(10(7)15)11-8(22-12(16)17)4-5-9(21-11)13(18,19)20/h1-5,12H |
InChI Key |
WODOLAMPKXWJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=N2)C(F)(F)F)OC(F)F |
Origin of Product |
United States |
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